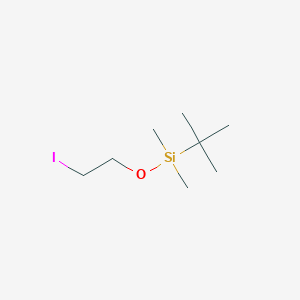

Tert-butyl(2-iodoethoxy)dimethylsilane

Description

Properties

IUPAC Name |

tert-butyl-(2-iodoethoxy)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19IOSi/c1-8(2,3)11(4,5)10-7-6-9/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAAUZMMMFDVBFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19IOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456329 | |

| Record name | TERT-BUTYL(2-IODOETHOXY)DIMETHYLSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101166-65-8 | |

| Record name | TERT-BUTYL(2-IODOETHOXY)DIMETHYLSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl(2-iodoethoxy)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl(2-iodoethoxy)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of tert-butyl(2-iodoethoxy)dimethylsilane, a versatile bifunctional molecule with applications in organic synthesis and drug development. This document details its physical and chemical characteristics, spectroscopic data, synthesis protocols, and safety information to support its effective use in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless to yellow, clear liquid. It is known for its utility as a synthetic intermediate, combining the protective nature of a tert-butyldimethylsilyl (TBDMS) ether with a reactive primary iodide. This structure allows for the introduction of a protected hydroxyl group into a molecule via nucleophilic substitution at the carbon bearing the iodine.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 101166-65-8 | [1] |

| Molecular Formula | C8H19IOSi | [] |

| Molecular Weight | 286.23 g/mol | [] |

| Boiling Point | 209.8 °C at 760 mmHg | [] |

| Density | 1.292 g/cm³ | [] |

| Appearance | Colorless to Yellow to Orange clear liquid | |

| Purity | Typically >95-97% (GC) | [] |

Spectroscopic Data

Spectroscopic data is critical for the verification of the identity and purity of this compound.

Table 2: ¹H-NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz | Reference |

| 3.83 | Triplet | 2H | -O-CH₂- | 7.0 | [3] |

| 3.20 | Triplet | 2H | -CH₂-I | 7.0 | [3] |

| 0.90 | Singlet | 9H | -C(CH₃)₃ | - | [3] |

| 0.08 | Singlet | 6H | -Si(CH₃)₂ | - | [3] |

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Reactivity and Applications

The reactivity of this compound is dominated by two key functional groups: the silyl ether and the primary alkyl iodide.

-

Silyl Ether: The tert-butyldimethylsilyl (TBDMS) ether is a robust protecting group for the primary alcohol. It is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions or with a fluoride source, such as tetrabutylammonium fluoride (TBAF). This allows for the selective deprotection of the hydroxyl group at a desired stage in a synthetic sequence.

-

Alkyl Iodide: The primary iodide is a good leaving group and is susceptible to nucleophilic substitution (Sɴ2) reactions. This allows for the coupling of the protected ethoxy moiety to a variety of nucleophiles, such as amines, alkoxides, and carbanions.

This dual functionality makes this compound a valuable reagent in the synthesis of complex molecules. For instance, it can be used to introduce a protected hydroxyethyl side chain, which is a common structural motif in many biologically active compounds. A related compound, tert-butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane, has been synthesized as a precursor for the total synthesis of the alkaloid Galipeine, highlighting the utility of such iodoethyl-silylether building blocks in natural product synthesis.[4]

Caption: Reactivity of this compound.

Experimental Protocols

Synthesis of this compound[4]

This protocol describes the synthesis of this compound from 2-iodoethanol and tert-butyldimethylsilyl chloride.

Materials:

-

2-Iodoethanol (17.2 g, 100 mmol)

-

Imidazole (8.17 g, 120 mmol)

-

Tert-butyldimethylsilyl chloride (15.83 g, 105 mmol)

-

Dichloromethane (100 mL)

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of 2-iodoethanol and imidazole in dichloromethane, slowly add tert-butyldimethylsilyl chloride.

-

Maintain the reaction temperature at or below 30 °C during the addition.

-

Stir the reaction mixture for 17 hours.

-

After the reaction is complete, wash the organic phase sequentially with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to yield the product as a colorless liquid.

Expected Yield: 98%

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 3: Hazard Identification and Precautionary Statements

| Hazard | GHS Classification | Precautionary Statements | Reference |

| Skin Irritation | Category 2 (H315) | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of water. P332 + P313: If skin irritation occurs: Get medical advice/attention. | [5] |

| Serious Eye Irritation | Category 2 (H319) | P280: Wear protective gloves/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention. | [5][6] |

| Acute Oral Toxicity | Category 4 (H302) | - | [6] |

Storage and Stability:

-

Store in a cool, dark, and well-ventilated area.[5]

-

Keep the container tightly closed and under an inert atmosphere.[5]

-

Avoid exposure to light.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[6]

-

Skin Protection: Handle with gloves. Use a complete suit protecting against chemicals.[6]

-

Respiratory Protection: Use a respirator if ventilation is inadequate.[6]

In case of accidental exposure, follow the first-aid measures outlined in the safety data sheet.[5][6]

This technical guide is intended to provide comprehensive information for the safe and effective use of this compound in a research and development setting. Always refer to the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

Technical Guide: Tert-butyl(2-iodoethoxy)dimethylsilane (CAS 101166-65-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl(2-iodoethoxy)dimethylsilane, a versatile bifunctional molecule increasingly utilized in organic synthesis and drug development. Its unique structure, combining a reactive iodo group with a sterically hindered silyl ether, makes it a valuable reagent for introducing a protected hydroxyethyl moiety. This guide details its chemical properties, synthesis, safety information, and key applications, with a focus on its role as a protecting group and a linker in the synthesis of complex bioactive molecules.

Core Chemical Data

This compound is a colorless to pale yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 101166-65-8 | |

| Molecular Formula | C₈H₁₉IOSi | |

| Molecular Weight | 286.23 g/mol | |

| Physical State | Liquid | |

| Boiling Point | 210 °C | |

| Density | 1.291 g/cm³ | |

| Refractive Index | 1.48 | |

| Flash Point | 81 °C | |

| Purity | Typically >97% (GC) | |

| Storage Conditions | Store at 2-8°C under an inert atmosphere, protected from light. |

Synthesis Protocol

The synthesis of this compound is a straightforward silylation of 2-iodoethanol. The tert-butyldimethylsilyl (TBDMS) group is introduced to protect the hydroxyl functionality.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Iodoethanol (1.0 eq, e.g., 17.2 g, 100 mmol)

-

Imidazole (1.2 eq, e.g., 8.17 g, 120 mmol)

-

Tert-butyldimethylsilyl chloride (TBDMSCl) (1.05 eq, e.g., 15.83 g, 105 mmol)

-

Dichloromethane (DCM), anhydrous

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of 2-iodoethanol and imidazole in dichloromethane, slowly add tert-butyldimethylsilyl chloride. The rate of addition should be controlled to maintain the reaction temperature below 30 °C.

-

Stir the reaction mixture for 17 hours at room temperature.

-

Upon completion of the reaction, wash the organic phase sequentially with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting product, this compound, is typically obtained as a colorless liquid with a high yield (e.g., 98%).

Characterization Data:

-

¹H-NMR (400 MHz, CDCl₃): δ = 3.83 (t, 2H, J = 7.0 Hz), 3.20 (t, 2H, J = 7.0 Hz), 0.90 (s, 9H), 0.08 (s, 6H) ppm.

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Organic Synthesis

The primary utility of this compound lies in its bifunctional nature. The iodo group serves as a good leaving group for nucleophilic substitution reactions, allowing for the attachment of the protected hydroxyethyl moiety to various scaffolds. The TBDMS ether is stable under many reaction conditions but can be selectively cleaved when desired.

Protecting Group for Hydroxyethylation

This reagent is an excellent choice for introducing a hydroxyethyl group in a protected form. This is particularly useful in multi-step syntheses where a free hydroxyl group would interfere with subsequent chemical transformations.

Linker in Prodrug and Conjugate Synthesis

The TBDMS ether can function as an acid-sensitive linker in prodrug design. By attaching a drug molecule containing a nucleophilic group (e.g., an amine or a phenol) to this compound via the iodo group, a silyl ether-linked prodrug can be formed. The rate of hydrolysis of the silyl ether, and thus the release of the active drug, can be modulated by the steric bulk of the substituents on the silicon atom. This allows for the design of drug delivery systems with controlled release profiles.

Caption: Prodrug synthesis and activation workflow.

Synthesis of Bioactive Molecules: The Case of Galipeine

A practical application of a derivative of this class of compounds is in the total synthesis of the Hancock alkaloid, Galipeine. Tetrahydroquinoline alkaloids like Galipeine have shown promising biological activities, including anti-malarial and analgesic properties. In the synthesis of Galipeine, a related compound, tert-butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane, is used as a key building block. This highlights the utility of the iodoethoxy-TBDMS moiety in constructing complex natural products.

Representative Experimental Protocol: N-Alkylation

The following is a general protocol for the alkylation of an amine with this compound. Reaction conditions may need to be optimized for specific substrates.

Materials:

-

Amine (1.0 eq)

-

This compound (1.1 eq)

-

A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA, 1.5 eq)

-

A polar aprotic solvent (e.g., Acetonitrile or DMF)

Procedure:

-

Dissolve the amine in the chosen solvent.

-

Add the base (DIPEA) to the solution.

-

Add this compound to the reaction mixture.

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis and drug development. Its ability to introduce a protected hydroxyethyl group via nucleophilic substitution makes it a key building block for complex molecules. Furthermore, its application as an acid-sensitive linker in prodrug strategies highlights its potential in the development of advanced drug delivery systems. Researchers and scientists in the pharmaceutical and chemical industries can leverage the unique properties of this compound to advance their research and development efforts.

Synthesis of Tert-butyl(2-iodoethoxy)dimethylsilane: A Technical Guide

This document provides a comprehensive overview of the synthesis of tert-butyl(2-iodoethoxy)dimethylsilane, a valuable reagent in organic synthesis, particularly for the introduction of a protected 2-hydroxyethyl moiety. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Reaction Scheme

The synthesis of this compound is typically achieved through the silylation of 2-iodoethanol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 2-iodoethanol attacks the silicon atom of TBDMSCl, with imidazole acting as a catalyst and acid scavenger.

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound.[1]

Materials:

-

2-Iodoethanol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2-iodoethanol (17.2 g, 100 mmol) and imidazole (8.17 g, 120 mmol) in dichloromethane (100 mL), tert-butyldimethylsilyl chloride (15.83 g, 105 mmol) was added slowly.

-

The rate of addition was controlled to maintain the reaction temperature at or below 30 °C.

-

The reaction mixture was stirred for 17 hours.

-

Upon completion, the organic phase was washed sequentially with water (2 x 50 mL) and brine (50 mL).

-

The organic layer was then dried over anhydrous magnesium sulfate.

-

The solvent was removed by evaporation under reduced pressure to yield the final product.

Data Presentation

The following tables summarize the key quantitative data from the synthesis.

Table 1: Reactant and Product Quantities

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |

| 2-Iodoethanol | C₂H₅IO | 171.97 | 17.2 | 100 | 1.00 |

| tert-Butyldimethylsilyl chloride | C₆H₁₅ClSi | 150.72 | 15.83 | 105 | 1.05 |

| Imidazole | C₃H₄N₂ | 68.08 | 8.17 | 120 | 1.20 |

| This compound | C₈H₁₉IOSi | 286.23 | 28.0 | 97.8 | - |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Solvent | Dichloromethane |

| Reaction Temperature | ≤ 30 °C |

| Reaction Time | 17 hours |

| Product Yield | 98% |

| Product Appearance | Colorless liquid |

Table 3: ¹H-NMR Spectroscopic Data

The structure of the product, tert-butyl-(2-iodoethoxy)dimethylsilane, was confirmed by ¹H-NMR spectroscopy.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| 3.83 | Triplet (t) | 2H | -O-CH₂- | 7.0 |

| 3.20 | Triplet (t) | 2H | -CH₂-I | 7.0 |

| 0.90 | Singlet (s) | 9H | -C(CH₃)₃ | - |

| 0.08 | Singlet (s) | 6H | -Si(CH₃)₂ | - |

Solvent: CDCl₃, Frequency: 400 MHz

Visualization

The following diagram illustrates the synthesis workflow.

References

Tert-butyl(2-iodoethoxy)dimethylsilane molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl(2-iodoethoxy)dimethylsilane, a key reagent in modern organic synthesis. The document details its chemical properties, applications, and a generalized experimental protocol for its use.

Core Chemical Properties

This compound is an organosilicon compound utilized primarily in synthetic organic chemistry. Its key quantitative properties are summarized below.

| Property | Value |

| Molecular Formula | C₈H₁₉IOSi[1] |

| Molecular Weight | 286.23 g/mol [1] |

| Appearance | Colorless to yellow or orange clear liquid |

| Purity | Typically >97.0% (GC) |

Applications in Organic Synthesis: A Protecting Group for Alcohols

In complex organic syntheses, particularly in drug development, it is often necessary to protect certain functional groups from reacting while other parts of the molecule are being modified. This compound is a precursor for reagents used to install a tert-butyldimethylsilyl (TBDMS) ether, a common protecting group for alcohols.[2][3] The TBDMS group is valued for its stability across a wide range of reaction conditions and its selective removal under specific conditions that typically do not affect other functional groups.[2]

The general strategy involves the reaction of an alcohol with a TBDMS-halide (like tert-butyldimethylsilyl chloride) in the presence of a base to form a stable silyl ether. This protected alcohol can then undergo various chemical transformations. Subsequently, the TBDMS group can be selectively removed to regenerate the original alcohol.

Generalized Experimental Protocols

The following are generalized methodologies for the protection of an alcohol as a TBDMS ether and its subsequent deprotection.

3.1. Protection of a Primary Alcohol

This protocol describes a general method for the silylation of a primary alcohol using tert-butyldimethylsilyl chloride, a closely related and more common reagent, to form a TBDMS ether.

Materials:

-

Alcohol substrate

-

Tert-butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

The alcohol substrate (1.0 equivalent) and imidazole (2.5 equivalents) are dissolved in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Tert-butyldimethylsilyl chloride (1.2 equivalents) is added to the solution in one portion.

-

The reaction mixture is stirred at room temperature for 12-16 hours, while the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with diethyl ether and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude TBDMS-protected alcohol.

-

The crude product is purified by flash column chromatography on silica gel.

3.2. Deprotection of a TBDMS Ether

The removal of the TBDMS group is commonly achieved using a fluoride ion source, which has a high affinity for silicon.[2][4]

Materials:

-

TBDMS-protected alcohol

-

Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

-

Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

The TBDMS-protected alcohol (1.0 equivalent) is dissolved in THF in a flask.

-

A 1.0 M solution of TBAF in THF (1.2 equivalents) is added dropwise to the solution at room temperature.

-

The reaction is stirred for 1-3 hours, with progress monitored by TLC.

-

Once the reaction is complete, the mixture is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude alcohol is purified by flash column chromatography.

Visualization of the Protection-Deprotection Workflow

The logical workflow of protecting an alcohol with a TBDMS group and its subsequent removal is illustrated in the diagram below.

Caption: Workflow of alcohol protection and deprotection using a TBDMS group.

References

In-Depth Technical Guide to the 1H NMR Spectrum of Tert-butyl(2-iodoethoxy)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Tert-butyl(2-iodoethoxy)dimethylsilane. The document details the chemical shift assignments, coupling constants, and multiplicities observed in the spectrum. Furthermore, it outlines the experimental protocols for both the synthesis of the compound and the acquisition of its 1H NMR data, ensuring reproducibility for research and development applications.

1H NMR Spectral Data

The 1H NMR spectrum of this compound was recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl3). The resulting data is summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 3.83 | Triplet (t) | 2H | 7.0 | -O-CH2-CH2-I |

| 3.20 | Triplet (t) | 2H | 7.0 | -O-CH2-CH2-I |

| 0.90 | Singlet (s) | 9H | - | -C(CH3)3 |

| 0.08 | Singlet (s) | 6H | - | -Si(CH3)2 |

Data Interpretation:

The 1H NMR spectrum exhibits four distinct signals corresponding to the four unique proton environments in the molecule.[1]

-

The triplet at 3.83 ppm is assigned to the two protons of the methylene group adjacent to the oxygen atom (-O-CH2-). The triplet multiplicity arises from the coupling with the adjacent methylene protons.

-

The triplet at 3.20 ppm corresponds to the two protons of the methylene group adjacent to the iodine atom (-CH2-I). Its triplet splitting is due to coupling with the neighboring methylene protons.

-

The singlet at 0.90 ppm, integrating to nine protons, is characteristic of the tert-butyl group [-C(CH3)3]. The absence of splitting indicates no adjacent protons.

-

The singlet at 0.08 ppm, with an integration of six protons, is assigned to the two methyl groups attached to the silicon atom [-Si(CH3)2].

Experimental Protocols

Synthesis of this compound[1]

To a stirred solution of 2-iodoethanol (17.2 g, 100 mmol) and imidazole (8.17 g, 120 mmol) in dichloromethane (100 mL), tert-butyldimethylsilyl chloride (15.83 g, 105 mmol) was added slowly. The rate of addition was controlled to maintain the reaction temperature at or below 30 °C. The reaction mixture was stirred for 17 hours. Upon completion, the organic phase was washed sequentially with water (2 x 50 mL) and brine (50 mL), and subsequently dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to yield this compound as a colorless liquid (28.0 g, 97.8 mmol, 98% yield).

1H NMR Spectrum Acquisition

A sample of this compound (approximately 10-20 mg) was dissolved in deuterated chloroform (CDCl3, ~0.6 mL). The solution was transferred to a 5 mm NMR tube. The 1H NMR spectrum was acquired on a 400 MHz NMR spectrometer. The following is a general set of parameters that can be used for such an acquisition:

-

Number of Scans (NS): 16

-

Acquisition Time (AQ): ~4 seconds

-

Relaxation Delay (D1): 1-2 seconds

-

Pulse Width (P1): A 30° or 45° pulse is typically used for routine spectra.

-

Spectral Width (SW): A range of -2 to 12 ppm is generally sufficient for 1H NMR of organic molecules.

The spectrometer's field is locked onto the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity and improve spectral resolution.

Visualization of Proton Environments and NMR Signals

The following diagram illustrates the structure of this compound and the correlation between its distinct proton environments and their corresponding signals in the 1H NMR spectrum.

Caption: Correlation of proton environments in this compound to its 1H NMR signals.

References

A Technical Guide to the Reactivity and Stability of Iodo-Substituted Silyl Ethers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodo-substituted silyl ethers are bifunctional molecules of significant interest in organic synthesis. They combine the robust, yet selectively cleavable, nature of a silyl ether protecting group with a highly versatile carbon-iodine bond. This unique combination allows for the protection of hydroxyl moieties while enabling a wide array of subsequent chemical transformations, such as metal-halogen exchange and palladium-catalyzed cross-coupling reactions. The stability of the silyl ether is paramount, as it must withstand the conditions required to modify the iodo-group. This guide provides an in-depth analysis of the factors governing the stability of various silyl ethers and the reactivity of the C-I bond, supplemented with quantitative data, detailed experimental protocols, and logical diagrams to assist researchers in leveraging these valuable synthetic intermediates.

Stability and Cleavage of the Silyl Ether Group

The utility of a silyl ether as a protecting group is defined by its stability across a range of chemical conditions and its predictable, selective removal. This stability is not absolute but is tunable based on the steric and electronic environment of the silicon atom.

Factors Influencing Stability

The primary factor governing the stability of a silyl ether is the steric bulk of the substituents on the silicon atom.[1][2] Larger, more sterically hindered groups effectively shield the silicon-oxygen bond from the approach of acids, bases, or nucleophiles required for cleavage.[2] This principle is the foundation for the selective protection and deprotection of multiple hydroxyl groups within a complex molecule.[3]

Under acidic conditions, the rate of hydrolysis is highly dependent on this steric hindrance.[3] The general order of stability from least to most stable is: TMS < TES < TBDMS (TBS) < TIPS < TBDPS [1][2][3]

In basic media, the relative stability follows a similar trend, though TBDMS and TBDPS ethers exhibit comparable stability.[1] The general order is: TMS < TES < TBDMS ≈ TBDPS < TIPS [1]

Quantitative Stability Data

The difference in stability among common silyl ethers can be quantified by comparing their relative rates of cleavage under standardized acidic and basic conditions. These values highlight the dramatic increase in stability achieved by introducing bulky substituents on the silicon atom.

Table 1: Relative Rates of Silyl Ether Cleavage

| Silyl Ether | Abbreviation | Relative Rate of Acid Hydrolysis[3][4] | Relative Rate of Base Hydrolysis[4] |

|---|---|---|---|

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | 64 | 10-100 |

| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | 20,000 |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |

Common Deprotection Conditions

The selection of a silyl ether is often guided by the specific conditions available for its removal. The tunable stability allows for orthogonal deprotection strategies in multi-step synthesis. An effective method for the cleavage of tert-butyldimethylsilyl ethers using a 1% solution of iodine in methanol has also been described.[5]

Table 2: Typical Conditions for Silyl Ether Cleavage

| Silyl Ether | Common Cleavage Conditions |

|---|---|

| TMS | Very labile; readily cleaved by weak acids (e.g., silica gel, AcOH in THF/H₂O), mild bases (e.g., K₂CO₃ in MeOH), or TBAF.[1] |

| TES | Cleaved by stronger acids (e.g., 1% HCl in EtOH) or TBAF. Can be selectively cleaved in the presence of TBS ethers.[1] |

| TBDMS/TBS | Stable to mild acids. Requires stronger acidic conditions (e.g., CSA in MeOH) or, most commonly, fluoride sources like TBAF in THF.[1][6] |

| TIPS | Highly stable to both acidic and basic conditions. Typically requires TBAF in THF, often with longer reaction times or heating.[1] |

| TBDPS | The most stable of the common silyl ethers, particularly in acidic media.[1] Cleaved with TBAF, often requiring extended reaction times. |

Reactivity of the Carbon-Iodine Bond

The carbon-iodine bond is a key functional handle in iodo-substituted silyl ethers, enabling a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The high reactivity of the C-I bond in comparison to C-Br or C-Cl bonds allows for selective transformations.

Caption: Core reactivity pathways of iodo-substituted silyl ethers.

Lithium-Halogen Exchange

Treatment of an iodo-substituted silyl ether with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C to -100 °C) results in a rapid lithium-halogen exchange.[7] This reaction generates a potent organolithium nucleophile while preserving the silyl ether protecting group. The resulting organolithium species can be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to form new carbon-carbon bonds. The exchange is significantly faster for iodides than for bromides or chlorides, allowing for excellent selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (organoboranes), Stille (organostannanes), and Sonogashira (terminal alkynes) couplings.[8][9] These reactions are fundamental to modern drug development and materials science for the construction of biaryl and vinyl-aryl structures. The Suzuki-Miyaura reaction, in particular, is widely used due to the stability and low toxicity of the boronic acid or ester coupling partners.[10] The reactivity order for aryl halides in these couplings is generally I > Br > Cl > F, allowing for selective coupling at the iodo-position in the presence of other halogens.[9]

Intramolecular Reactions and Rearrangements

The presence of both an iodine atom and a silyl ether within the same molecule can lead to unique intramolecular reactivity. For example, iodine (I₂) has been shown to promote rearrangements of certain diallylsilanes, which can be trapped with alcohols to form silyl ethers.[11][12][13] This process is believed to proceed through an intermediate β-silyl carbocation formed upon initial iodination of an alkene.[11][13]

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and reaction of iodo-substituted silyl ethers.

Synthesis Protocol: tert-Butyl(4-iodobutoxy)dimethylsilane

This protocol describes the conversion of a diol to a mono-protected iodo-silyl ether.

-

Silylation: To a stirred solution of 1,4-butanediol (1.0 equiv) and imidazole (1.2 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.0 equiv) in DCM dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude mono-silylated alcohol by silica gel column chromatography.

-

Iodination: To a stirred solution of the purified alcohol (1.0 equiv), triphenylphosphine (1.5 equiv), and imidazole (1.5 equiv) in anhydrous THF at 0 °C, add iodine (I₂) (1.5 equiv) portion-wise.

-

Final Workup and Purification: Allow the reaction to stir at room temperature for 4-6 hours. Quench with aqueous sodium thiosulfate solution and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the final product by silica gel column chromatography to yield tert-butyl(4-iodobutoxy)dimethylsilane.

Reactivity Protocol 1: Suzuki-Miyaura Cross-Coupling

This procedure outlines a typical ligand-free Suzuki-Miyaura coupling of an aryl iodide.[14]

-

Reaction Setup: In a reaction vessel, combine the iodo-substituted silyl ether (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a palladium catalyst such as Pd(OAc)₂ (0.5-2 mol%).[14][15]

-

Solvent and Base: Add a suitable solvent system (e.g., n-propanol, dioxane, or toluene, often with a small amount of water) and a base (e.g., 1.2 M aqueous sodium carbonate, 2.0 equiv).[10][15]

-

Inert Atmosphere: Purge the mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.[16]

-

Heating and Monitoring: Heat the reaction mixture (typically 60-90 °C) and stir overnight.[8][16] Monitor for completion using TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and extract with an organic solvent like diethyl ether or ethyl acetate.[14] Wash the combined organic layers with water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to obtain the desired biaryl silyl ether.[14]

Reactivity Protocol 2: Lithium-Halogen Exchange and Quench

This protocol describes the formation of an organolithium intermediate and its subsequent reaction with an electrophile.

-

Reaction Setup: Dissolve the iodo-substituted silyl ether (1.0 equiv) in an anhydrous ether solvent (e.g., THF or diethyl ether) in a flame-dried flask under an inert atmosphere.[7]

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (1.1 equiv) dropwise via syringe. Stir the mixture at -78 °C for 15-30 minutes. The lithium-halogen exchange is typically very fast.[7]

-

Electrophilic Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 equiv) in anhydrous THF dropwise to the freshly prepared organolithium solution at -78 °C.

-

Warming and Quench: Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Workup and Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, concentrate, and purify by silica gel column chromatography.

Caption: A typical experimental workflow from diol to a coupled product.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Silyl ether - Wikipedia [en.wikipedia.org]

- 5. A mild and efficient method for the deprotection of tert-butyldimethylsilyl ethers using iodine in methanol | Semantic Scholar [semanticscholar.org]

- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. Iodine-mediated rearrangements of diallylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. rsc.org [rsc.org]

- 15. home.sandiego.edu [home.sandiego.edu]

- 16. m.youtube.com [m.youtube.com]

A Technical Guide to Tert-butyl(2-iodoethoxy)dimethylsilane for Researchers and Drug Development Professionals

Introduction: Tert-butyl(2-iodoethoxy)dimethylsilane (CAS No. 101166-65-8) is a valuable bifunctional reagent in organic synthesis, particularly relevant to the fields of medicinal chemistry and drug development. Its structure incorporates a sterically hindered tert-butyldimethylsilyl (TBDMS) ether, a common protecting group for hydroxyl functionalities, and a reactive primary iodide. This combination allows for its use as a linker, a spacer, or for the introduction of a protected hydroxyl group in a variety of chemical transformations. This guide provides an in-depth overview of its key suppliers, physicochemical properties, synthesis, and a representative experimental protocol for its application.

Key Suppliers and Quantitative Data

A variety of chemical suppliers offer this compound, catering to different research and development needs. The following table summarizes the key suppliers, along with relevant quantitative data to facilitate procurement decisions.

| Supplier | Product Number | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | AMBH2D6F187C | 97% | Custom | Inquiry |

| TCI Chemicals | B5885 | >97.0% (GC) | 1g, 5g | $47.74 (1g), Inquiry (5g)[1] |

| BOC Sciences | 101166-65-8 | 95% | mg, g, kg, ton | Inquiry[] |

| ChemicalBook | Aggregated | 97%, 98% | 50mg - 100g | $11 - $810[3] |

| - Abosyn | 61-5212 | - | 1g, 5g | $270 (1g), $810 (5g)[3] |

| - ACHEMBLOCK | P43084 | - | 500mg, 1g | $65 (500mg), $105 (1g)[3] |

| - AK Scientific | J94805 | - | 5g, 10g, 25g | $160 (5g), $280 (10g), $560 (25g)[3] |

| - Ambeed | A108333 | - | 25g, 100g | $142 (25g), $551 (100g)[3] |

| BLD Pharm | 101166-65-8 | - | Custom | Inquiry[4] |

Physicochemical Properties

| Property | Value |

| CAS Number | 101166-65-8 |

| Molecular Formula | C8H19IOSi |

| Molecular Weight | 286.23 g/mol |

| Appearance | Colorless to yellow/orange clear liquid |

| Boiling Point | 210 °C[3] |

| Density | 1.291 g/cm³[3] |

| Refractive Index | 1.48[3] |

| Flash Point | 81 °C[3] |

| Storage Temperature | 2-8 °C, under inert gas, in a dark place[5] |

Experimental Protocols

This section details the synthesis of this compound, a common procedure for its preparation in the laboratory.

Synthesis of this compound[7]

Materials:

-

2-Iodoethanol (17.2 g, 100 mmol)

-

Imidazole (8.17 g, 120 mmol)

-

Tert-butyldimethylsilyl chloride (15.83 g, 105 mmol)

-

Dichloromethane (DCM), anhydrous (100 mL)

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Standard glassware for workup

Procedure:

-

To a stirred solution of 2-iodoethanol (100 mmol) and imidazole (120 mmol) in anhydrous dichloromethane (100 mL) in a round-bottom flask, slowly add tert-butyldimethylsilyl chloride (105 mmol).

-

The rate of addition should be controlled to maintain the reaction temperature at or below 30 °C.

-

After the addition is complete, continue stirring the reaction mixture for 17 hours at room temperature.

-

Upon completion of the reaction (monitored by TLC), transfer the reaction mixture to a separatory funnel.

-

Wash the organic phase sequentially with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the product as a colorless liquid.

Expected Yield: ~98%

Visualizations

Synthesis Workflow of this compound

Caption: A workflow diagram illustrating the synthesis of this compound.

Logical Relationship of Applications

Caption: Logical flow of this compound's applications in drug development.

References

An In-depth Technical Guide to Silyl Ether Protecting Groups for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and complex molecule synthesis, the strategic use of protecting groups is a cornerstone of success. Among the myriad of options, silyl ethers have established themselves as an indispensable tool for the temporary masking of hydroxyl functionalities. Their widespread adoption is attributable to their ease of installation, tunable stability, and mild removal conditions, which allow for intricate and selective manipulations in multi-step synthetic sequences.[1][2][3]

This technical guide provides a comprehensive overview of the most commonly employed silyl ether protecting groups. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative stability data, and logical workflows to inform the strategic selection and application of these versatile reagents.

Core Concepts of Silyl Ether Protecting Groups

Silyl ethers are formed by the reaction of an alcohol with a silyl halide (e.g., chloride) or a silyl triflate in the presence of a base.[3] The general structure is characterized by a silicon atom covalently bonded to an alkoxy group (R-O-SiR'₃).[4] The key to their utility lies in the nature of the R' substituents on the silicon atom. The steric bulk and electronic properties of these groups dictate the stability of the silyl ether, offering a spectrum of options for orthogonal protection strategies.[2][5]

The most frequently utilized silyl protecting groups include:

-

TMS (Trimethylsilyl)

-

TES (Triethylsilyl)

-

TBDMS or TBS (tert-Butyldimethylsilyl)

-

TIPS (Triisopropylsilyl)

-

TBDPS (tert-Butyldiphenylsilyl)

Comparative Stability of Common Silyl Ethers

The selection of an appropriate silyl ether is critically dependent on its stability profile under various reaction conditions. Generally, increasing the steric hindrance around the silicon atom enhances the stability of the silyl ether towards both acidic and basic hydrolysis.[2][5] This principle allows for the selective deprotection of one silyl ether in the presence of another, a strategy known as orthogonal protection.

Below are tables summarizing the relative stability of common silyl ethers under acidic and basic conditions.

Table 1: Relative Rates of Acidic Hydrolysis of Silyl Ethers [4][6]

| Silyl Ether | Abbreviation | Relative Rate of Hydrolysis |

| Trimethylsilyl | TMS | 1 |

| Triethylsilyl | TES | 64 |

| tert-Butyldimethylsilyl | TBDMS / TBS | 20,000 |

| Triisopropylsilyl | TIPS | 700,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |

Table 2: Relative Rates of Basic Hydrolysis of Silyl Ethers [4][6]

| Silyl Ether | Abbreviation | Relative Rate of Hydrolysis |

| Trimethylsilyl | TMS | 1 |

| Triethylsilyl | TES | 10-100 |

| tert-Butyldimethylsilyl | TBDMS / TBS | ~20,000 |

| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |

| Triisopropylsilyl | TIPS | 100,000 |

Experimental Protocols

Detailed and reliable experimental procedures are essential for the successful implementation of silyl ether protecting group strategies. The following section provides representative protocols for the formation (protection) and cleavage (deprotection) of the most common silyl ethers.

Protection of Alcohols

Protocol 1: Trimethylsilylation (TMS Protection) of a Primary Alcohol [4]

-

Materials:

-

Primary alcohol (1.0 eq)

-

Trimethylsilyl chloride (TMSCl, 1.2 eq)

-

Triethylamine (Et₃N, 1.5 eq)

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the primary alcohol in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine to the solution.

-

Slowly add trimethylsilyl chloride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 30-60 minutes, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Protocol 2: Triethylsilylation (TES Protection) of an Alcohol [3][7]

-

Materials:

-

Alcohol (1.0 mmol)

-

Triethylsilyl chloride (TESCl, 2.0 mmol) or Triethylsilyl trifluoromethanesulfonate (TESOTf, 1.1 mmol)

-

Imidazole (3.0 mmol) for TESCl or 2,6-lutidine (1.5 mmol) for TESOTf

-

Anhydrous N,N-dimethylformamide (DMF) for TESCl or anhydrous dichloromethane (DCM) for TESOTf

-

-

Procedure (using TESCl):

-

To an ice-cold (0 °C) solution of the alcohol in DMF under a nitrogen atmosphere, add imidazole.

-

Add TESCl dropwise.

-

Monitor the reaction by TLC. Upon completion, quench with water.

-

Dilute with diethyl ether and separate the layers.

-

Wash the organic layer extensively with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography.

-

Protocol 3: tert-Butyldimethylsilylation (TBDMS/TBS Protection) of a Primary Alcohol (Corey Protocol) [8]

-

Materials:

-

Primary alcohol (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)

-

Imidazole (2.5 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the primary alcohol in anhydrous DMF under an inert atmosphere.

-

Add imidazole and stir until dissolved.

-

Add TBDMSCl to the solution at room temperature.

-

Stir the reaction for 8-12 hours, monitoring by TLC.

-

Quench the reaction with water and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify by flash chromatography if necessary.

-

Protocol 4: Triisopropylsilylation (TIPS Protection) of an Alcohol [9]

-

Materials:

-

Alcohol (1.0 eq)

-

Triisopropylsilyl chloride (TIPSCl, 1.5 eq)

-

4-Dimethylaminopyridine (DMAP, 0.1 eq)

-

Triethylamine (Et₃N, 2.0 eq) or Imidazole (2.5 eq)

-

Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the alcohol in the chosen anhydrous solvent under an inert atmosphere.

-

Add the base (triethylamine or imidazole) and DMAP.

-

Add TIPSCl and stir the reaction at room temperature. The reaction time can vary from a few hours to overnight depending on the substrate.

-

Monitor the reaction by TLC.

-

Upon completion, quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract with an organic solvent, wash with brine, dry, and concentrate.

-

Purify by flash chromatography.

-

Protocol 5: tert-Butyldiphenylsilylation (TBDPS Protection) of a Primary Alcohol [10][11]

-

Materials:

-

Primary alcohol (1.0 eq)

-

tert-Butyldiphenylsilyl chloride (TBDPSCl, 1.2 eq)

-

Imidazole (2.5 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the primary alcohol in anhydrous DMF.

-

Add imidazole and stir until it dissolves.

-

Add TBDPSCl to the reaction mixture at room temperature.

-

Stir for 1-8 hours, monitoring by TLC.

-

Quench the reaction with water and extract with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash chromatography.

-

Deprotection of Silyl Ethers

Protocol 6: Deprotection of a TMS Ether using Potassium Carbonate in Methanol [12]

-

Materials:

-

TMS-protected alcohol (1.0 eq)

-

Potassium carbonate (K₂CO₃, catalytic to 1.0 eq)

-

Methanol (MeOH)

-

-

Procedure:

-

Dissolve the TMS-protected alcohol in methanol at room temperature.

-

Add potassium carbonate and stir the mixture. The reaction is typically complete within 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Dilute the residue with diethyl ether, wash with water and brine.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate.

-

Purify by flash chromatography if necessary.

-

Protocol 7: Deprotection of a TES Ether using Mild Acid [7][13]

-

Materials:

-

TES-protected compound (1.0 eq)

-

5-10% Formic acid in methanol

-

Methanol

-

-

Procedure:

-

Dissolve the TES-protected compound in methanol.

-

Cool the solution to 5-10 °C.

-

Slowly add the solution of formic acid in methanol dropwise.

-

Stir the reaction vigorously at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Perform a standard aqueous workup and purify by column chromatography.

-

Protocol 8: Deprotection of a TBDMS Ether using Tetrabutylammonium Fluoride (TBAF) [14][15]

-

Materials:

-

TBDMS-protected alcohol (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1-1.5 eq)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve the TBDMS-protected alcohol in anhydrous THF at 0 °C.

-

Add the TBAF solution dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 45 minutes to 18 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and quench with water.

-

Separate the organic layer, wash with brine, dry over magnesium sulfate, and concentrate.

-

Purify by flash chromatography.

-

Note: TBAF is basic and may not be suitable for base-sensitive substrates. In such cases, buffering with acetic acid is recommended.[15]

-

Protocol 9: Deprotection of a TIPS Ether using HF-Pyridine [16]

-

Materials:

-

TIPS-protected alcohol

-

Hydrofluoric acid-pyridine complex (HF·pyr)

-

Pyridine

-

Tetrahydrofuran (THF)

-

Caution: HF is highly corrosive and toxic. All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment and plastic labware.

-

-

Procedure:

-

In a plastic vial, dissolve the TIPS-protected alcohol in a mixture of THF and pyridine (e.g., 10:1 v/v).

-

Cool the solution to 0 °C.

-

Slowly add the HF-pyridine complex to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until TLC indicates completion.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extract the mixture with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by flash chromatography.

-

Protocol 10: Deprotection of a TBDPS Ether using Tetrabutylammonium Fluoride (TBAF) [10]

-

Materials:

-

TBDPS-protected alcohol (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.5 eq)

-

Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve the TBDPS-protected alcohol in THF.

-

Add the TBAF solution and stir the mixture at room temperature.

-

The reaction is typically complete within 1-6 hours. Monitor by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure and purify by column chromatography.

-

Visualization of Key Processes

To further aid in the conceptual understanding of silyl ether chemistry, the following diagrams illustrate the general mechanisms and a logical workflow for selecting an appropriate protecting group.

Applications in Drug Development and Total Synthesis

The strategic application of silyl ethers is a recurring theme in the total synthesis of complex natural products and the development of novel pharmaceutical agents. Their tunable stability allows for the selective unmasking of hydroxyl groups at various stages of a synthetic route, enabling the construction of intricate molecular architectures. For instance, the robust nature of the TBDPS group makes it ideal for protecting a key alcohol during a series of transformations that involve acidic or nucleophilic reagents, only to be removed in the final stages of the synthesis. Conversely, the lability of the TMS group is often exploited for the temporary protection of an alcohol during a specific reaction step.

In the realm of drug development, silyl ethers can be incorporated into prodrug strategies. By masking a hydrophilic hydroxyl group with a lipophilic silyl ether, the pharmacokinetic properties of a drug candidate can be modulated to improve its absorption and distribution. The silyl ether can then be cleaved in vivo, releasing the active pharmaceutical ingredient.

Conclusion

Silyl ethers are a powerful and versatile class of protecting groups that are integral to modern organic synthesis. A thorough understanding of their relative stabilities, coupled with reliable experimental protocols for their installation and removal, is essential for any scientist engaged in the synthesis of complex organic molecules. This guide provides a foundational resource to aid in the rational selection and effective implementation of silyl ether protecting groups in research, discovery, and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Silyl ether - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. synarchive.com [synarchive.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 16. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Tert-butyl(2-iodoethoxy)dimethylsilane in Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of tert-butyl(2-iodoethoxy)dimethylsilane as a versatile reagent in organic synthesis, particularly in the context of total synthesis and drug development. This reagent serves as a convenient tool for the introduction of a protected 2-hydroxyethyl moiety, which is a common structural motif in biologically active molecules.

Introduction

This compound is a bifunctional reagent that combines the reactivity of an alkyl iodide with the stability of a tert-butyldimethylsilyl (TBDMS) ether. This unique combination allows for the straightforward installation of a 2-(tert-butyldimethylsilyloxy)ethyl group onto a variety of nucleophiles. The TBDMS group is a robust protecting group for alcohols, stable to a wide range of reaction conditions, yet readily removable under specific and mild conditions. This makes this compound a valuable building block in multi-step synthetic sequences.

The primary application of this reagent is in the O-alkylation of phenols, alcohols, and other nucleophiles. The resulting 2-(tert-butyldimethylsilyloxy)ethyl ether can then be carried through subsequent synthetic transformations. The terminal TBDMS ether can be deprotected at a later stage to reveal the primary alcohol, which can be further functionalized.

Key Applications in Synthesis

The primary utility of this compound lies in its ability to act as a synthetic equivalent of 2-iodoethanol, with the hydroxyl group pre-protected. This is particularly advantageous in complex syntheses where a free hydroxyl group would be incompatible with the reaction conditions.

A notable application is in the synthesis of complex heterocyclic molecules, many of which are scaffolds for drug discovery programs. For instance, in the development of platelet-derived growth factor receptor (PDGFR) alpha inhibitors, this reagent has been used to introduce the 2-(tert-butyldimethylsilyloxy)ethoxy side chain onto a phenolic core.[1] Similarly, it has been employed in the synthesis of heteroaryl fluoroalkenes as diacylglycerol kinase (DGK) inhibitors and in the development of PROTACs for targeted protein degradation.[2][3]

The general reaction scheme for the alkylation of a phenol is depicted below:

Caption: General scheme for the O-alkylation of phenols.

Experimental Protocols

The following protocols are based on procedures described in the patent literature for the synthesis of complex organic molecules.

Protocol 1: O-Alkylation of a Phenol with this compound

This protocol describes a general procedure for the etherification of a phenolic substrate.

Reaction: ``` Ar-OH + I-CH₂CH₂O-TBDMS --(Base, Solvent)--> Ar-O-CH₂CH₂O-TBDMS

Ar-O-CH₂CH₂O-TBDMS --(Deprotecting Agent)--> Ar-O-CH₂CH₂OH

Caption: Synthetic workflow using the reagent.

Logical Relationship Diagram

The decision to use this compound is often based on the need to introduce a protected 2-hydroxyethyl group under conditions where a free hydroxyl would be problematic.

Caption: Decision-making for reagent use.

Conclusion

This compound is a highly effective and practical reagent for the introduction of the 2-(tert-butyldimethylsilyloxy)ethyl group in the synthesis of complex molecules. Its application in the early stages of drug discovery and development, as evidenced by its use in numerous patent applications, highlights its reliability and utility. The straightforward reaction conditions and the stability of the incorporated protecting group make it a valuable tool for synthetic chemists in both academic and industrial research.

References

- 1. WO2023081923A1 - Platelet-derived growth factor receptor (pdgfr) alpha inhibitors and uses thereof - Google Patents [patents.google.com]

- 2. WO2024108100A1 - Heteroaryl fluoroalkenes as dgk inhibitors - Google Patents [patents.google.com]

- 3. WO2024003533A1 - Protacs for targeted degradation of kat2a and kat2b for the treatment of cancer - Google Patents [patents.google.com]

Application Notes and Protocols: Step-by-Step Silylation of Primary Alcohols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the silylation of primary alcohols, a fundamental protecting group strategy in organic synthesis. The protocols detailed herein are designed to be reproducible and scalable for applications in research, discovery, and process development.

The selective protection of primary alcohols is crucial in multi-step syntheses, allowing for the manipulation of other functional groups within a molecule without unintended reactions at the primary hydroxyl group. Silyl ethers are widely employed for this purpose due to their ease of formation, stability under a range of reaction conditions, and facile cleavage under specific, mild conditions. The steric bulk of the silylating agent is a key determinant in the selective protection of primary over secondary or tertiary alcohols.[1][2] This document focuses on the use of tert-butyldimethylsilyl chloride (TBDMS-Cl), a common and versatile silylating agent that offers excellent selectivity for primary alcohols.[2]

Data Presentation: Silylation and Deprotection of Primary Alcohols

The following tables summarize quantitative data for the silylation of various primary alcohols using TBDMS-Cl and the subsequent deprotection of the resulting TBDMS ethers.

Table 1: Silylation of Primary Alcohols with tert-Butyldimethylsilyl Chloride (TBDMS-Cl)

| Substrate (Primary Alcohol) | Silylating Agent & Reagents | Solvent | Conditions | Yield of Primary TBDMS Ether | Reference |

| 1-Butanol | 1.1 eq. TBDMS-Cl, 2.2 eq. Imidazole | DMF | rt, 4h | >95% | [2] |

| Benzyl Alcohol | 1.1 eq. TBDMS-Cl, 2.2 eq. Imidazole | DMF | rt, 3h | >98% | [2] |

| 1,4-Butanediol (mono-protection) | 1.1 eq. TBDMS-Cl, 2.2 eq. Imidazole | DMF | 0°C to rt, 6h | ~85% | [2] |

| 1-Octanol | 1.2 eq. TBDMS-Cl, 2.5 eq. Imidazole | CH₂Cl₂ | rt, 5h | >95% | [2] |

Table 2: Deprotection of tert-Butyldimethylsilyl (TBDMS) Ethers

| Substrate (TBDMS Ether) | Deprotecting Agent & Reagents | Solvent | Conditions | Yield of Alcohol | Reference |

| 1-Butanol-TBDMS | 1.1 eq. TBAF | THF | rt, 1h | >98% | [2] |

| Benzyl Alcohol-TBDMS | Acetic Acid/H₂O (3:1) | - | rt, 12h | >90% | [2] |

| 1-Octanol-TBDMS | 10 mol% Cs₂CO₃ | MeOH | rt, 2h | >95% | [2] |

Experimental Protocols

Protocol 1: Selective Silylation of a Primary Alcohol with TBDMS-Cl

This protocol outlines a general and highly efficient procedure for the selective protection of a primary alcohol.[2][3] The use of imidazole as a base and catalyst is crucial for the reaction's success.[3]

Materials:

-

Primary alcohol (1.0 eq.)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 - 1.2 eq.)

-

Imidazole (2.2 - 2.5 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates and appropriate developing solvents

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq.) and dissolve it in anhydrous DMF.

-

Add imidazole (2.2 eq.) to the solution and stir until it is fully dissolved.

-

In a separate container, weigh TBDMS-Cl (1.1 eq.) and add it portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.[2]

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of DMF).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure silylated primary alcohol.

Protocol 2: Deprotection of a TBDMS Ether using Tetrabutylammonium Fluoride (TBAF)

This protocol describes a standard and highly effective method for the cleavage of a TBDMS ether to regenerate the primary alcohol.[2][4] The high strength of the silicon-fluorine bond is the driving force for this reaction.[1]

Materials:

-

TBDMS-protected alcohol (1.0 eq.)

-

Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF) (1.1 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Thin-layer chromatography (TLC) plates and appropriate developing solvents

Procedure:

-

Dissolve the TBDMS-protected alcohol (1.0 eq.) in anhydrous THF in a clean, dry round-bottom flask equipped with a magnetic stir bar.

-

Add the TBAF solution (1.1 eq.) dropwise to the stirred solution at room temperature.

-

Monitor the reaction by TLC. The deprotection is usually complete within 1-2 hours.[2]

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

If necessary, purify the resulting alcohol by silica gel column chromatography.

Visualizations

The following diagrams illustrate the logical workflows for the silylation and deprotection of primary alcohols.

Caption: General workflow for the silylation of a primary alcohol.

Caption: General workflow for the deprotection of a silyl ether.

References

Application Notes: Surface Modification and Coatings for Biomedical Applications

Introduction

The interface between a biomaterial and its biological environment governs the success of medical devices, implants, and drug delivery systems. Unmodified material surfaces can trigger undesirable responses, such as protein adsorption, bacterial adhesion, and inflammation, leading to device failure or patient complications.[1][2] Surface modification and the application of specialized coatings are critical strategies to control these interactions, enhance biocompatibility, and introduce specific functionalities to the underlying material without altering its bulk properties.[2][3][4] This document provides an overview of common surface modification techniques, their applications in drug development and research, and detailed protocols for essential characterization methods.

Core Principles of Surface Modification

The primary goals of surface modification in biomedical contexts are to modulate the host's biological response and to impart therapeutic or diagnostic capabilities. Key objectives include:

-

Improving Biocompatibility: Minimizing adverse reactions such as thrombosis, inflammation, and foreign body response.[2]

-

Controlling Protein Adsorption: The initial event upon implantation is the adsorption of proteins, which dictates subsequent cellular interactions.[5][6][7] Hydrophilic and zwitterionic surfaces can resist non-specific protein adsorption.[1][5]

-

Promoting or Preventing Cell Adhesion: Surfaces can be engineered to either encourage specific cell attachment for tissue integration (e.g., osteointegration of orthopedic implants) or to prevent cell adhesion to reduce fouling.[3][8]

-

Preventing Biofilm Formation: Modifying surfaces to be antibacterial is crucial for preventing implant-associated infections.[3]

-

Enabling Drug Delivery: Coatings can act as reservoirs for the controlled release of therapeutics, such as drugs, growth factors, or genes.[9][10][11]

Common Surface Modification Strategies

A variety of physical and chemical techniques are employed to alter the surface properties of biomaterials.[1][2][12][13]

-

Physical Modifications: These methods do not involve chemical reactions with the substrate.

-

Plasma Spraying & Plasma Immersion Ion Implantation (PIII): Used to create thin, adherent, and conformal coatings, enhancing hardness, corrosion resistance, and biocompatibility.[2][12]

-

Physical Vapor Deposition (PVD) & Chemical Vapor Deposition (CVD): Techniques for depositing thin films onto a substrate.[12]

-

-

Chemical Modifications: These methods involve the formation of covalent bonds between the surface and the modifying agent.

-

Self-Assembled Monolayers (SAMs): Ordered molecular assemblies that form spontaneously on a substrate, allowing for precise control over surface chemistry.[1]

-

Covalent Grafting: Attaching molecules (e.g., polymers, proteins) to the surface through chemical bonds.[1]

-

Sol-Gel Method: A wet-chemical technique used to fabricate ceramic or glass coatings.[12][13]

-

-

Composite and Layer-by-Layer (LbL) Assembly: Building multilayered coatings by alternating the deposition of complementary materials (e.g., positively and negatively charged polymers). This is a versatile method for loading drugs and controlling their release.[10]

Applications in Drug Development and Research

Surface modifications are integral to advancing drug delivery and tissue engineering.

-

Drug-Eluting Stents (DES): Polymeric coatings on cardiovascular stents release antiproliferative drugs to prevent restenosis.

-

Orthopedic and Dental Implants: Surface treatments on titanium implants, such as micro-arc oxidation or hydroxyapatite coatings, promote osteointegration and can be loaded with antibiotics or growth factors.[3][12][13]

-

Nanoparticle Drug Carriers: Coating nanoparticles with polymers like polyethylene glycol (PEG) or chitosan enhances their stability, circulation time, and cellular uptake, and can facilitate pH-responsive drug release.[14]

-

Tissue Engineering Scaffolds: Modifying scaffold surfaces with bioactive molecules (e.g., peptides, growth factors) can direct cell fate, promoting tissue regeneration.

-

Smart Surfaces: Hydrogel coatings can be designed to respond to environmental stimuli like pH or temperature, triggering drug release on demand.[9]

Quantitative Data on Surface Properties

The effectiveness of a surface modification is assessed through various characterization techniques. The data below summarizes typical outcomes for different surface treatments.

| Surface Modification Technique | Substrate Material | Key Outcome | Contact Angle (°) | Protein Adsorption (ng/cm²) | Cell Adhesion | Reference |

| Uncoated Control | Titanium (Ti) | Baseline | 70-85 | High (e.g., >200 for Fibrinogen) | Moderate to High | General Literature |

| Plasma Treatment (Oxygen) | Polystyrene (PS) | Increased Hydrophilicity | 20-40 | Variable, can increase for specific proteins | Enhanced | [3] |

| PEG Grafting | Silicon Dioxide (SiO₂) | Protein Resistance | 10-30 | Very Low (<10 for Fibrinogen) | Significantly Reduced | [15] |

| Chitosan Coating | PLGA Nanoparticles | Mucoadhesion, pH-responsive release | N/A | Promotes specific interactions | Enhanced Cellular Uptake | [14] |

| Self-Assembled Monolayers (SAMs) | Gold (Au) | Tunable Wettability | 15-110 (depending on terminal group) | Controlled (high or low) | Dependent on terminal group | [1] |

| Zwitterionic Polymer Coating | SiO₂ | Ultra-low Fouling | <10 | Extremely Low (<5) | Totally Inhibited | [15][16] |

Note: The values presented are illustrative and can vary significantly based on the specific materials, process parameters, and measurement conditions.

Experimental Protocols

Protocol 1: Static Water Contact Angle Measurement

Objective: To determine the surface wettability (hydrophilicity/hydrophobicity) of a modified biomaterial.

Materials:

-

Goniometer with a sessile drop setup

-

High-purity deionized water

-

Microsyringe

-

Modified substrate sample

-

Tweezers

-

Nitrogen gas or clean compressed air

Methodology:

-

Sample Preparation:

-

Carefully clean the substrate surface to remove any contaminants.

-

Dry the sample completely using a gentle stream of nitrogen gas.

-

Place the sample on the goniometer stage using clean tweezers.

-

-

Instrument Setup:

-

Calibrate the instrument according to the manufacturer's instructions.

-

Fill the microsyringe with deionized water, ensuring no air bubbles are present.

-

-

Measurement:

-

Carefully dispense a single droplet of water (typically 2-5 µL) onto the sample surface.

-

Start the imaging software to capture a high-resolution image of the droplet profile.

-

Use the software to measure the angle formed between the tangent of the droplet at the solid-liquid-vapor interface and the solid surface.

-

-

Data Analysis:

-

Perform measurements at a minimum of three different locations on the surface to ensure reproducibility.

-

Calculate the average contact angle and standard deviation. A low angle (<90°) indicates a hydrophilic surface, while a high angle (>90°) indicates a hydrophobic surface.

-

Protocol 2: Quantification of Protein Adsorption using Quartz Crystal Microbalance with Dissipation (QCM-D)